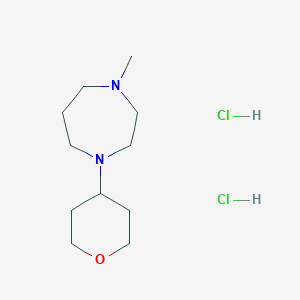
1-methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms The oxan-4-yl group attached to the diazepane ring adds to its unique chemical structure
Méthodes De Préparation
The synthesis of 1-methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride involves several steps. One common synthetic route includes the reaction of a diazepane derivative with an oxan-4-yl halide under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the diazepane ring attack the carbon atom in the oxan-4-yl halide, leading to the formation of the desired product. The reaction conditions often involve the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as sodium hydride (NaH).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur when the compound reacts with nucleophiles such as halides, thiols, or amines. These reactions can lead to the formation of substituted derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound can serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities, such as antimicrobial or anticancer properties, can be explored through various biological assays.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(prop-1-en-2-yl)-1,4-diazepane: This compound has a similar diazepane ring structure but with a different substituent group. The presence of the prop-1-en-2-yl group can lead to different chemical and biological properties.
1-Methyl-4-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: This compound contains a pyrazolo[3,4-b]pyridine ring system, which can impart different pharmacological activities compared to the diazepane ring.
Propriétés
IUPAC Name |
1-methyl-4-(oxan-4-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-5-2-6-13(8-7-12)11-3-9-14-10-4-11;;/h11H,2-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDVGLYKRYDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

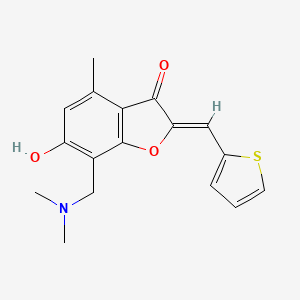

![N-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2506295.png)
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
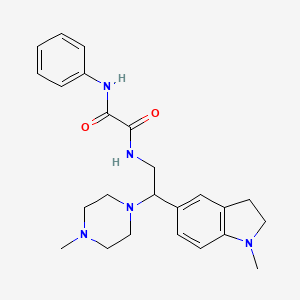
![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

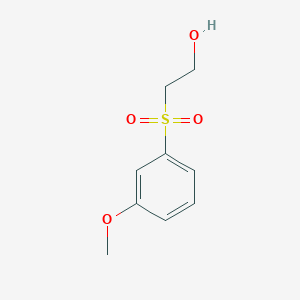
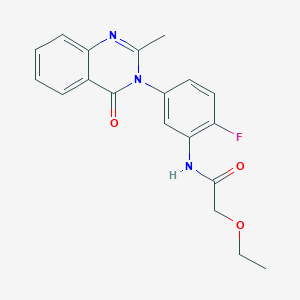

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)
